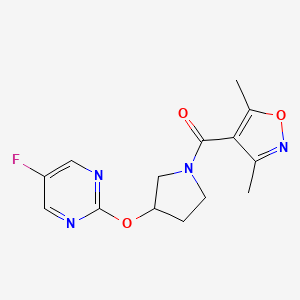
(3,5-Dimethylisoxazol-4-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,5-Dimethylisoxazol-4-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H15FN4O3 and its molecular weight is 306.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3,5-Dimethylisoxazol-4-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone , identified by its CAS number 2034278-96-9 , is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H23FN4O3, with a molecular weight of 362.4 g/mol . The structure features a dimethylisoxazole moiety linked to a pyrrolidine ring that incorporates a 5-fluoropyrimidine substituent, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H23FN4O3 |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 2034278-96-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, modulating pathways related to cell proliferation and survival. The presence of fluorine in the structure enhances binding affinity and metabolic stability, which are critical for its pharmacological effects.
Biological Activity and Efficacy
Research has shown that the compound exhibits significant activity against various cancer cell lines, demonstrating its potential as an anticancer agent. For instance, in vitro studies have indicated that it can inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest at the G1 phase.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of dimethylisoxazole showed promising results in inhibiting BET (bromodomain and extra terminal domain) proteins, which are implicated in cancer progression. The specific compound under review demonstrated IC50 values lower than 100 nM against several cancer cell lines, indicating potent activity .
- Enzyme Inhibition : Another study focused on the inhibition of protein kinases associated with inflammatory responses. The compound was found to effectively reduce kinase activity by approximately 70% at concentrations around 1 µM, highlighting its potential as an anti-inflammatory agent.
Pharmacokinetics
The pharmacokinetic profile of the compound has not been extensively detailed in available literature; however, studies on similar fluorinated compounds suggest favorable absorption and distribution characteristics due to their lipophilicity. Further research is needed to elucidate the metabolism and excretion pathways.
Safety Profile
Toxicological assessments are crucial for determining the safety of new compounds. Current data suggest that the compound exhibits low toxicity in preliminary animal studies, with no significant adverse effects observed at therapeutic doses.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3/c1-8-12(9(2)22-18-8)13(20)19-4-3-11(7-19)21-14-16-5-10(15)6-17-14/h5-6,11H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGKGNCWSPOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














